molecular formula C18H24N2O2 B5750210 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline

Cat. No.: B5750210
M. Wt: 300.4 g/mol
InChI Key: HOHKEMSJVUKZAV-UHFFFAOYSA-N
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Description

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline typically involves the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the azepanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with azepane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates as leaving groups, with nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of quinoline-2-ol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-azepanyl)-8-methoxy-4-methylquinoline
  • 2-(1-azepanyl)-7-chloro-4-methylquinoline
  • 2-(1-azepanyl)-2-oxoethyl-6-(2-methoxyphenyl)-3(2H)-pyridazinone

Uniqueness

2-(1-azepanyl)-6,8-dimethoxy-4-methylquinoline is unique due to the presence of both azepanyl and dimethoxy groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the quinoline ring enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(azepan-1-yl)-6,8-dimethoxy-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-10-17(20-8-6-4-5-7-9-20)19-18-15(13)11-14(21-2)12-16(18)22-3/h10-12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHKEMSJVUKZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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